N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is fused with a carboxamide group, and substituted with methoxyphenyl and nitrobenzamido groups. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as 2-methoxyaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Nitration and Methylation: The nitro group is introduced via nitration of the benzofuran derivative using a nitrating agent like nitric acid. Methylation of the aromatic ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions of benzofuran derivatives with biological macromolecules like proteins and nucleic acids.
Chemical Biology: The compound can serve as a tool to investigate cellular pathways and mechanisms, especially those involving oxidative stress and nitroaromatic compound metabolism.
Industrial Applications: Its derivatives might be used in the synthesis of advanced materials or as intermediates in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with benzofuran cores can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide: Lacks the methyl group, which may affect its biological activity and reactivity.
N-(2-hydroxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide: The hydroxyl group instead of the methoxy group can alter its solubility and interaction with biological targets.
N-(2-methoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide: Lacks the nitro group, which can significantly change its chemical reactivity and biological properties.
Uniqueness
N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the benzofuran core, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-14-11-12-15(13-18(14)27(30)31)23(28)26-21-16-7-3-5-9-19(16)33-22(21)24(29)25-17-8-4-6-10-20(17)32-2/h3-13H,1-2H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJUAYCVLHNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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